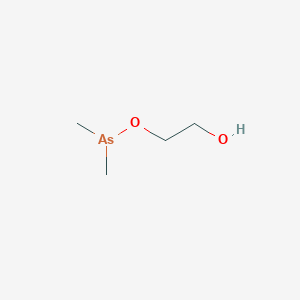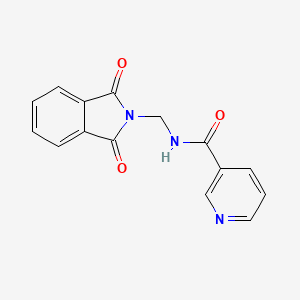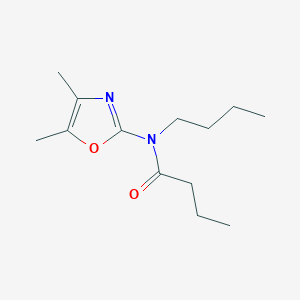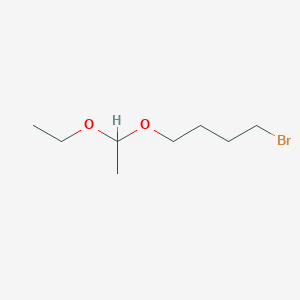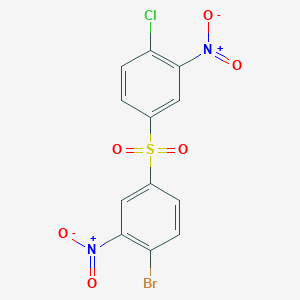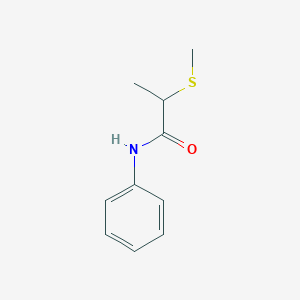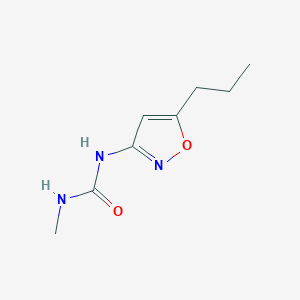![molecular formula C4H13NOSi B14634652 1-[Methoxy(dimethyl)silyl]methanamine CAS No. 55951-80-9](/img/structure/B14634652.png)
1-[Methoxy(dimethyl)silyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminomethyl(dimethyl)methoxysilane is an organosilane compound with the molecular formula C4H13NOSi. It is a versatile chemical used in various applications due to its unique properties, including its ability to act as a coupling agent, adhesion promoter, and surface modifier. This compound is particularly valuable in the fields of materials science, chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminomethyl(dimethyl)methoxysilane can be synthesized through several methods. One common approach involves the reaction of chloromethyl(dimethyl)methoxysilane with ammonia or an amine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or hexane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of aminomethyl(dimethyl)methoxysilane often involves large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Aminomethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: Aminomethyl(dimethyl)methoxysilane can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Aminomethyl(dimethyl)methoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is utilized in drug delivery systems and the development of medical devices.
Industry: Aminomethyl(dimethyl)methoxysilane is used in coatings, adhesives, and sealants to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of aminomethyl(dimethyl)methoxysilane involves its ability to form strong covalent bonds with various substrates. The amino group can react with functional groups on surfaces, while the methoxysilane moiety can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enhance the adhesion, compatibility, and stability of the compound in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but with ethoxy groups instead of methoxy.
3-Aminopropylmethyldiethoxysilane: Contains diethoxy groups and a propyl chain.
3-Aminopropyldimethylmethoxysilane: Similar but with a propyl chain instead of a methyl group.
Uniqueness
Aminomethyl(dimethyl)methoxysilane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly effective as a coupling agent and surface modifier in various applications.
Propriétés
Numéro CAS |
55951-80-9 |
|---|---|
Formule moléculaire |
C4H13NOSi |
Poids moléculaire |
119.24 g/mol |
Nom IUPAC |
[methoxy(dimethyl)silyl]methanamine |
InChI |
InChI=1S/C4H13NOSi/c1-6-7(2,3)4-5/h4-5H2,1-3H3 |
Clé InChI |
CBWLQRUXCZLHIA-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
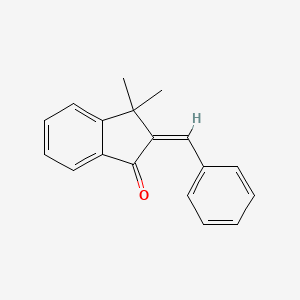
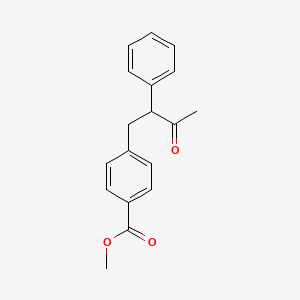
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
